molecular formula C14H16N4OS B2548001 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide CAS No. 1790197-16-8

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Cat. No. B2548001
CAS RN: 1790197-16-8
M. Wt: 288.37
InChI Key: QZDJASXQUQNMJJ-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle and thiazole is a ring that consists of sulfur and nitrogen . Both are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds containing pyrrolidine and thiazole rings often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For example, a series of 1-(thiazol-2-yl)pyrrolidin-2-one and 2-(thiazol-2-yl)isoindoline-1,3-dione derivatives were synthesized and evaluated for anticonvulsant activity .


Molecular Structure Analysis

The structure of compounds containing pyrrolidine and thiazole rings can be elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .


Chemical Reactions Analysis

The reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid have been used to synthesize 2-(pyrrolidin-1-yl)pyrimidines .


Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine can be compared with the parent aromatic pyrrole and cyclopentane .

Scientific Research Applications

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, compounds containing pyrrolidine and thiazole rings may continue to be of interest in drug discovery.

properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-13(11-3-1-5-15-9-11)17-10-12-4-2-7-18(12)14-16-6-8-20-14/h1,3,5-6,8-9,12H,2,4,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDJASXQUQNMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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